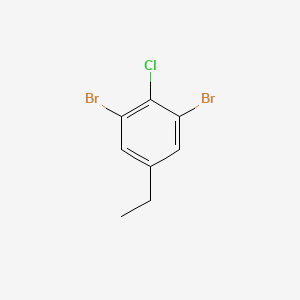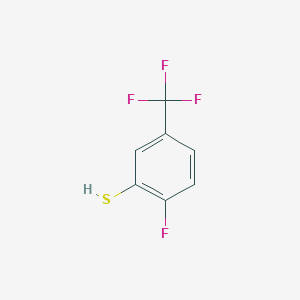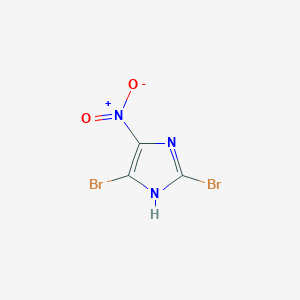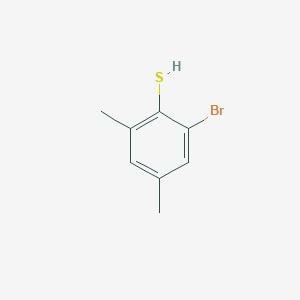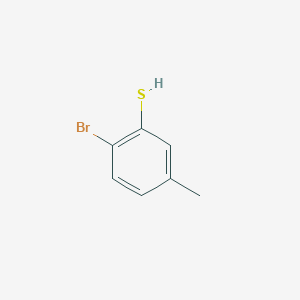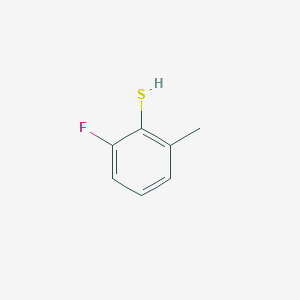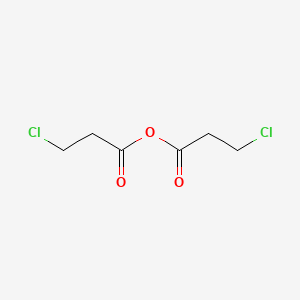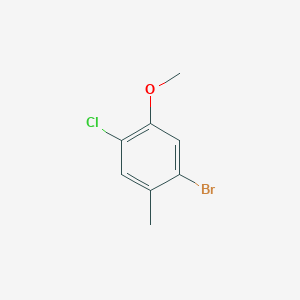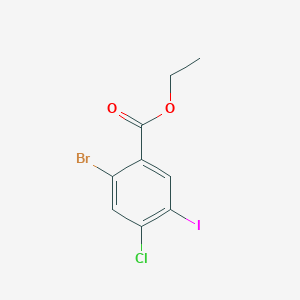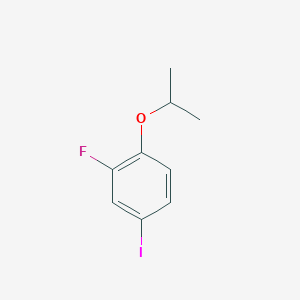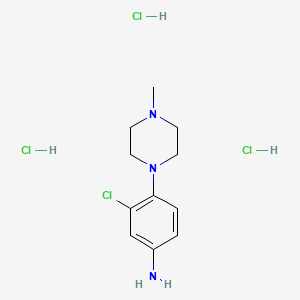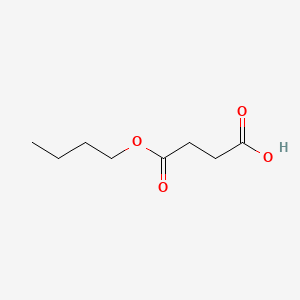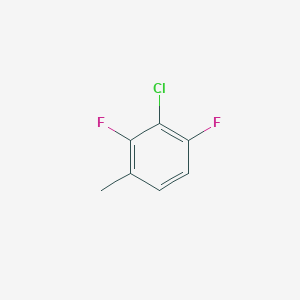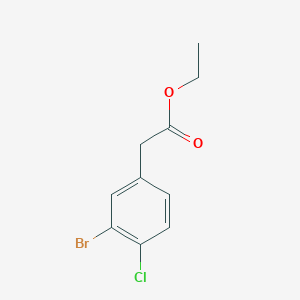
Ethyl 2-(3-bromo-4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is an organic compound with the molecular formula C10H10BrClO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Bromination and Chlorination: : The synthesis of ethyl 2-(3-bromo-4-chlorophenyl)acetate typically begins with the bromination and chlorination of phenylacetic acid derivatives. The bromine and chlorine atoms are introduced into the aromatic ring through electrophilic aromatic substitution reactions.
-
Esterification: : The brominated and chlorinated phenylacetic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination and chlorination processes followed by esterification. These reactions are typically carried out in continuous flow reactors to ensure high efficiency and yield.
化学反应分析
Types of Reactions
-
Substitution Reactions: : Ethyl 2-(3-bromo-4-chlorophenyl)acetate can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. These reactions often involve reagents such as sodium hydroxide or potassium tert-butoxide.
-
Reduction Reactions: : The compound can be reduced to form various derivatives. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Oxidation Reactions: : Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized products. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Major Products
Substitution: Products include various substituted phenylacetic acid esters.
Reduction: Reduced products may include alcohols or amines.
Oxidation: Oxidized products often include carboxylic acids or ketones.
科学研究应用
Chemistry
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential pharmacological properties. It may serve as a precursor in the synthesis of drugs or bioactive molecules.
Industry
In the industrial sector, this compound is used in the manufacture of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity profile makes it suitable for various applications.
作用机制
The mechanism by which ethyl 2-(3-bromo-4-chlorophenyl)acetate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles, leading to the formation of new compounds. In reduction reactions, the compound is converted to less oxidized forms, while in oxidation reactions, it is converted to more oxidized forms.
相似化合物的比较
Similar Compounds
Ethyl 2-(4-bromo-3-chlorophenyl)acetate: Similar in structure but with different positions of bromine and chlorine atoms.
Ethyl 2-(3-bromo-4-fluorophenyl)acetate: Contains a fluorine atom instead of chlorine.
Ethyl 2-(3-chloro-4-bromophenyl)acetate: Similar structure with reversed positions of bromine and chlorine.
Uniqueness
Ethyl 2-(3-bromo-4-chlorophenyl)acetate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.
属性
IUPAC Name |
ethyl 2-(3-bromo-4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-2-14-10(13)6-7-3-4-9(12)8(11)5-7/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNJAKMYVOFKBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

